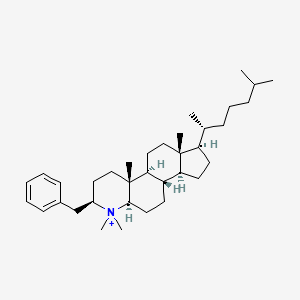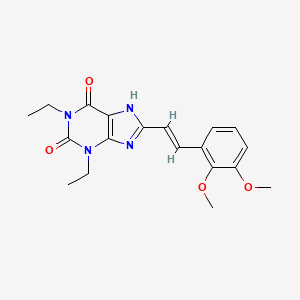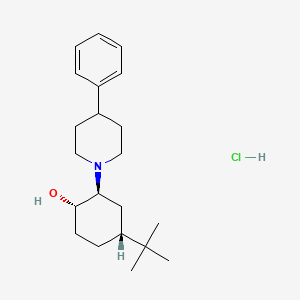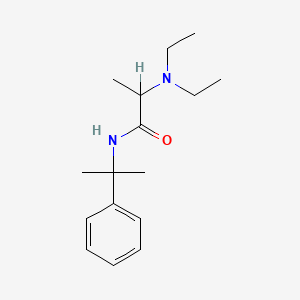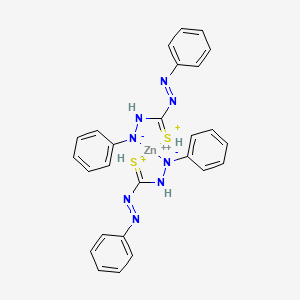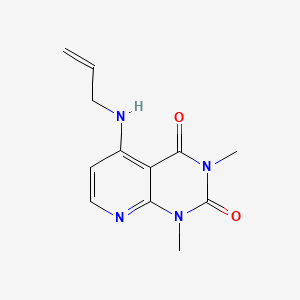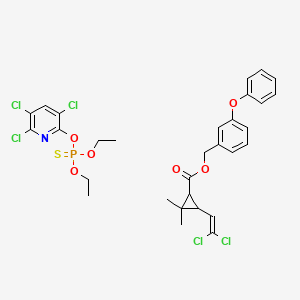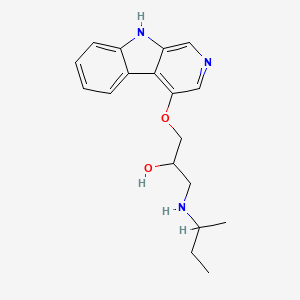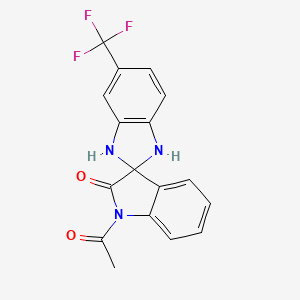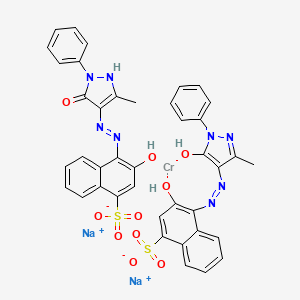
Acid Violet 90
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Violet 90: is an acid dye widely used in the textile industry for dyeing wool, polyamide fibers, and silk. It is known for its strong color and alkalinity compared to other dyes. its presence in the aquatic environment can be harmful, causing severe health issues such as nose bleeding, skin ulcers, and damage to vital organs like the liver, kidney, and brain due to ingestion of contaminated water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Violet 90 can be synthesized through various chemical processes. One common method involves the chemical oxidative polymerization technique. This process includes the use of polyaniline and polyaniline/Gördes-clinoptilolite composite materials . The synthesis involves the reaction of aromatic azo compounds, which are identified by the chromophore group (-N=N-) in their structure .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical processes that ensure high yield and purity. The production involves the use of powdered activated carbon and guava seed powder as adsorbents for the adsorption of the dye from simulated wastewater . The optimal adsorption conditions are established at pH 2.0 and 0.2 g/L adsorbent concentration for both adsorbents .
Chemical Reactions Analysis
Types of Reactions: Acid Violet 90 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different industries.
Common Reagents and Conditions:
Oxidation: The dye can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium dithionite.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of the dye, while reduction can result in the formation of reduced forms of the dye.
Scientific Research Applications
Acid Violet 90 has a wide range of scientific research applications, including:
Chemistry: Used as a dye in various chemical processes and experiments.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in wastewater treatment processes.
Mechanism of Action
The mechanism of action of Acid Violet 90 involves a mixed adsorption mechanism that incorporates pore filling, hydrogen bond formation, electrostatic interactions, and n-π interaction . This mechanism allows the dye to interact with various substrates and surfaces, making it effective in different applications.
Comparison with Similar Compounds
- Acid Violet 17
- Acid Violet 49
- Acid Violet 7
Comparison: Acid Violet 90 is unique due to its strong color and alkalinity compared to other acid dyes. It exhibits superior sorption potentials when used with powdered activated carbon and guava seed powder as adsorbents . The dye’s effectiveness in various applications, including textile dyeing and wastewater treatment, sets it apart from similar compounds .
Properties
CAS No. |
6408-29-3 |
|---|---|
Molecular Formula |
C40H30CrN8Na2O10S2 |
Molecular Weight |
944.8 g/mol |
IUPAC Name |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H16N4O5S.Cr.2Na/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;;;/h2-11,25-26H,1H3,(H,27,28,29);2-11,23,25H,1H3,(H,27,28,29);;;/q;;;2*+1/p-2 |
InChI Key |
KANXDAXCHXKNKQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


